1-Iodo-5-methoxyisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodo-5-methoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-13-9-4-2-3-8-7(9)5-6-12-10(8)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSHSCOWRYWQRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309026 | |
| Record name | 1-Iodo-5-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207448-20-1 | |
| Record name | 1-Iodo-5-methoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207448-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Iodo-5-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-5-methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Precursor Development for 1 Iodo 5 Methoxyisoquinoline
Direct and Regioselective Functionalization of the Isoquinoline (B145761) Ring
Introducing a substituent at a specific position on the isoquinoline ring is a primary challenge in the synthesis of derivatives like 1-iodo-5-methoxyisoquinoline. Modern methods have enabled precise control over this process.
C-1 Directed Metalation and Electrophilic Iodination Protocols
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of 5-methoxyisoquinoline (B1338356), the nitrogen atom of the isoquinoline ring acts as a directed metalation group (DMG), guiding deprotonation to the adjacent C-1 position. nih.govnih.gov This is achieved by treating the isoquinoline with a strong organolithium base, such as n-butyllithium (n-BuLi), typically at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting 1-lithio-5-methoxyisoquinoline intermediate is a potent nucleophile that can react with various electrophiles.
For the synthesis of this compound, this lithiated intermediate is quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane. This process, known as electrophilic iodination, proceeds with high efficiency to install the iodine atom exclusively at the C-1 position. The general protocol for this transformation is outlined below.
Table 1: General Protocol for C-1 Directed Metalation and Iodination
| Step | Reagent/Condition | Purpose |
| 1 | 5-methoxyisoquinoline, anhydrous THF | Dissolution of starting material |
| 2 | n-Butyllithium (n-BuLi), -78 °C | Directed deprotonation at C-1 |
| 3 | Iodine (I₂) or 1,2-diiodoethane, -78 °C to rt | Electrophilic iodination |
This method's high regioselectivity is a significant advantage over classical electrophilic aromatic substitution, which would likely yield a mixture of isomers.
Catalytic Iodination Approaches (e.g., Copper-Mediated, Palladium-Catalyzed)
While directed metalation is effective, it requires stoichiometric amounts of strong base and cryogenic temperatures. Consequently, there is growing interest in developing catalytic methods for the direct C-H iodination of isoquinolines. These approaches, often mediated by transition metals like copper or palladium, offer milder reaction conditions and greater functional group tolerance.
Palladium-catalyzed C-H activation is a prominent strategy for the functionalization of heterocycles. mdpi.comacs.org The mechanism typically involves the coordination of the palladium catalyst to the nitrogen of the isoquinoline, followed by C-H activation at an ortho position to form a palladacycle intermediate. Subsequent reaction with an iodine source would yield the iodinated product. However, achieving high regioselectivity for C-1 iodination of 5-methoxyisoquinoline via this method can be challenging and is an active area of research.
Copper-catalyzed reactions have also been explored for the functionalization of isoquinolines. nih.govnih.govacs.org These methods can proceed through various mechanisms, including radical pathways. For instance, a copper catalyst can facilitate the formation of an iodine radical, which can then react with the isoquinoline ring. While these methods show promise, controlling the regioselectivity to favor the C-1 position over other sites on the ring remains a key challenge. The development of ligands that can precisely direct the metal catalyst to the desired position is crucial for the advancement of these catalytic iodination approaches.
Modular Synthesis of Substituted Isoquinoline Building Blocks
An alternative to direct functionalization is the construction of the isoquinoline ring from simpler, acyclic precursors. This modular approach allows for the introduction of substituents at various positions before the final ring-closing step.
Modified Pomeranz-Fritsch and Related Cyclization Reactions for Isoquinoline Backbones
The Pomeranz-Fritsch reaction is a classic and versatile method for the synthesis of isoquinolines. nih.gov It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) derivative with a 2,2-dialkoxyethylamine. nih.gov To synthesize the 5-methoxyisoquinoline backbone, the starting material would be 3-methoxybenzaldehyde (B106831).
The reaction proceeds in two main stages:
Formation of the Schiff base: 3-methoxybenzaldehyde is condensed with 2,2-diethoxyethylamine (B48651) to form the corresponding benzalaminoacetal.
Acid-catalyzed cyclization: The benzalaminoacetal is treated with a strong acid, such as concentrated sulfuric acid, to promote cyclization and subsequent aromatization to yield 5-methoxyisoquinoline. nih.gov
Several modifications to the Pomeranz-Fritsch reaction have been developed to improve yields and expand its scope. The Schlittler-Muller modification, for instance, allows for the synthesis of C-1 substituted isoquinolines. acs.org These modular approaches are invaluable for creating a wide range of substituted isoquinoline precursors.
Stereoselective Approaches to Dihydro- and Tetrahydroisoquinoline Intermediates
In many synthetic campaigns, partially saturated isoquinoline derivatives, such as dihydro- and tetrahydroisoquinolines, are important intermediates. Stereoselective methods for the synthesis of these compounds are of particular interest, especially in the context of natural product synthesis and drug discovery.
One notable approach is the Bobbitt modification of the Pomeranz-Fritsch reaction, which leads to the formation of 1,2,3,4-tetrahydroisoquinolines. organic-chemistry.org This involves the hydrogenation of the intermediate Schiff base before the acid-catalyzed cyclization.
More advanced stereoselective syntheses have also been developed. For example, chiral auxiliaries can be employed to guide the stereochemical outcome of the cyclization reaction. Additionally, modern catalytic methods, such as those involving ruthenium-catalyzed ring-closing metathesis of specifically designed enynes, can provide access to chiral dihydro- and tetrahydroisoquinoline scaffolds. nih.gov These stereochemically defined intermediates can then be aromatized and further functionalized to yield enantiopure isoquinoline derivatives.
Diversification Strategies from the this compound Core
The this compound scaffold is a versatile platform for further chemical modifications. The iodine atom at the C-1 position serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
Table 2: Common Cross-Coupling Reactions for Diversification
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Pd catalyst, Cu(I) cocatalyst, Base |
| Heck Coupling | Alkene | C-C (sp²) | Pd catalyst, Base |
| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, Ligand, Base |
| Stille Coupling | Organostannane | C-C | Pd catalyst |
Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the 1-iodoisoquinoline (B10073) with an organoboron reagent in the presence of a palladium catalyst and a base. researchgate.netbeilstein-journals.org This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C-1 position.
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction couples the 1-iodoisoquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com
Heck Coupling: The Heck reaction enables the formation of a carbon-carbon bond between the 1-iodoisoquinoline and an alkene, providing access to vinyl-substituted isoquinolines. organic-chemistry.orgnih.govyoutube.com
These diversification strategies highlight the synthetic utility of this compound as a key intermediate, enabling the rapid generation of libraries of novel compounds for various applications.
Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the iodo-substituent at the C1 position of this compound serves as an excellent handle for such transformations. researchgate.net
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction facilitates the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org This reaction is widely used to form biaryl structures. For this compound, a Suzuki-Miyaura coupling would introduce a variety of aryl or heteroaryl substituents at the C1 position. While specific examples for this exact substrate are not prevalent in publicly available literature, the reactivity is expected to be high given that aryl iodides are highly reactive partners in this coupling. gla.ac.uk
A typical reaction would involve treating this compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like Na₂CO₃ or K₃PO₄, and a suitable solvent system, often a mixture of an organic solvent and water. epdf.pub
Interactive Data Table: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 100 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2 eq) | Dioxane/H₂O | 90 |
| 3-Pyridylboronic acid | Pd(OAc)₂ (5), SPhos (10) | K₃PO₄ (3 eq) | 1,4-Dioxane | 110 |
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction would be instrumental in introducing alkynyl moieties at the C1 position of this compound, leading to precursors for various heterocyclic systems or functional materials. The reactivity of aryl iodides in Sonogashira couplings is generally high.
Typical conditions involve the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which often also serves as the solvent.
Interactive Data Table: Representative Sonogashira Coupling Conditions
| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF |
| Trimethylsilylacetylene | Pd(OAc)₂ (3), PPh₃ (6) | CuI (5) | DIPA | DMF |
| 1-Heptyne | Pd(dppf)Cl₂ (2) | CuI (4) | Et₃N | Acetonitrile |
Heck Reaction:
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction would allow for the introduction of alkenyl groups at the C1 position of this compound. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.
A standard Heck reaction would involve reacting this compound with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand if necessary, and a base such as Et₃N or NaOAc in a polar aprotic solvent like DMF or acetonitrile.
Interactive Data Table: Representative Heck Reaction Conditions
| Alkene Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) |
| Methyl acrylate | Pd(OAc)₂ (5) | Et₃N (1.5 eq) | DMF | 100 |
| Styrene | Pd(PPh₃)₄ (3) | NaOAc (2 eq) | Acetonitrile | 80 |
| Butyl vinyl ether | PdCl₂(PPh₃)₂ (4) | K₂CO₃ (2 eq) | NMP | 120 |
Carbon-Heteroatom Bond Forming Reactions (e.g., Trifluoromethylation)
The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring can significantly alter the physicochemical properties of a molecule, often enhancing its metabolic stability and lipophilicity. Copper-mediated trifluoromethylation of aryl iodides has emerged as a powerful method for this transformation.
While no specific literature reports the trifluoromethylation of this compound, related aryl iodides undergo this reaction effectively. The process typically involves a copper(I) source and a trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) or other related reagents.
A plausible synthetic route would involve the reaction of this compound with a copper(I) salt and a trifluoromethyl source, often in the presence of a ligand such as 1,10-phenanthroline, in a polar aprotic solvent.
Interactive Data Table: Representative Copper-Mediated Trifluoromethylation Conditions
| Trifluoromethylating Reagent | Copper Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) |
| TMSCF₃ | CuI (10) | 1,10-Phenanthroline (20) | DMF | 80 |
| (Bpin)₂CF₃ | Cu(OAc)₂ (15) | None | NMP | 100 |
Late-Stage Functional Group Interconversions on the Methoxy (B1213986) Group
The methoxy group at the C5 position offers another site for synthetic diversification through functional group interconversion. A common transformation is O-demethylation to reveal a hydroxyl group, which can then be further functionalized.
Reagents such as boron tribromide (BBr₃) are highly effective for the cleavage of aryl methyl ethers. gla.ac.uk The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures. Other reagents that can be employed for demethylation include strong acids like HBr or nucleophilic reagents like thiolates. gla.ac.uk
Following demethylation to 5-hydroxyisoquinoline, the resulting hydroxyl group can be converted to other functionalities. For instance, it can be transformed into an ether by Williamson ether synthesis, an ester through reaction with an acyl chloride or anhydride, or a triflate, which can then participate in further cross-coupling reactions.
Interactive Data Table: Representative O-Demethylation Conditions
| Reagent | Solvent | Temperature (°C) |
| BBr₃ | Dichloromethane | -78 to rt |
| 48% HBr | Acetic Acid | Reflux |
| Sodium ethanethiolate | DMF | 150 |
Mechanistic Insights into the Reactivity of 1 Iodo 5 Methoxyisoquinoline
Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies
Kinetic and spectroscopic studies are powerful tools for unraveling the step-by-step molecular processes of a chemical reaction. scribd.com These methods provide insights into reaction rates, the influence of reactant concentrations, and the detection of transient intermediates, all of which are essential for constructing a comprehensive reaction mechanism. sci-hub.sescripps.edu
Kinetic Analysis:
Reaction Progress Kinetic Analysis (RPKA) is a prominent method for rapidly determining the concentration dependencies of reactants and catalysts. scripps.edu By continuously monitoring the reaction progress, a detailed kinetic profile can be generated, revealing the order of the reaction with respect to each component. This information is critical for identifying the rate-determining step and understanding how different species participate in the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions involving halo-substituted isoquinolines, kinetic studies can help differentiate between catalyst activation, oxidative addition, transmetalation, and reductive elimination as the rate-limiting step. scripps.edu
Spectroscopic Techniques:
Various spectroscopic methods are employed to identify and characterize reaction intermediates. sci-hub.se Time-resolved spectroscopy, for example, allows for the observation of short-lived species by monitoring changes in their spectroscopic signatures (e.g., UV-Vis absorption, fluorescence) over time. sci-hub.se In the context of 1-iodo-5-methoxyisoquinoline reactions, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the formation of products and the disappearance of starting materials, providing quantitative data for kinetic analysis. nih.gov Furthermore, specialized NMR techniques can aid in the structural elucidation of intermediates that may be present in low concentrations.
Isotopic labeling studies serve as a valuable tool to trace the path of atoms throughout a reaction. scribd.com By replacing an atom with its isotope (e.g., ¹³C for ¹²C), one can follow its position in the product, providing strong evidence for or against a proposed mechanistic pathway. For example, in studying rearrangements or group migrations involving the isoquinoline (B145761) core, isotopic labeling can definitively establish the intramolecular or intermolecular nature of the process.
The following table summarizes experimental techniques used to elucidate reaction mechanisms:
| Experimental Technique | Information Provided | Relevant Literature Examples |
| Kinetic Studies | Reaction rates, rate laws, substituent effects, kinetic isotope effects. scribd.com | scripps.edu |
| Product Identification | Characterization of final products, including regio- and stereoisomers. sci-hub.se | researchgate.net |
| Intermediate Identification | Direct observation or trapping of transient species. york.ac.uk | sci-hub.se |
| Isotopic Labeling | Tracing the movement of atoms to differentiate between mechanistic pathways. scribd.com | mdpi.com |
| Stereochemical Studies | Determining the stereochemical outcome of a reaction to infer the mechanism. scribd.com | researchgate.net |
Stereoelectronic Effects of Iodine and Methoxy (B1213986) Substituents on Reactivity
The reactivity of the this compound scaffold is significantly influenced by the stereoelectronic properties of its substituents. The interplay between the electron-withdrawing nature of the iodine atom and the electron-donating character of the methoxy group, along with their positions on the isoquinoline ring, dictates the molecule's behavior in various chemical transformations. researchgate.net
Electronic Effects:
The iodine atom at the C1 position renders this carbon atom electrophilic and susceptible to nucleophilic attack. This is a key feature in many of its reactions, including cross-coupling processes where the C-I bond is activated by a metal catalyst. researchgate.net The strength of the carbon-iodine bond and its susceptibility to oxidative addition are critical factors in the kinetics of these reactions. researchgate.net
Steric Effects:
The steric bulk of the iodine atom at the C1 position can influence the approach of reagents and catalysts. In some cases, this steric hindrance can be exploited to achieve regioselectivity in reactions involving other positions on the isoquinoline ring. researchgate.net Similarly, the methoxy group, although not exceptionally large, can exert steric effects that may favor certain conformations or reaction pathways.
The combined stereoelectronic effects of the iodo and methoxy groups can lead to unique reactivity patterns. For example, in metal-catalyzed C-H functionalization reactions, the electronic properties of these substituents can influence the regioselectivity of the C-H bond activation. researchgate.net
Investigation of Catalytic Cycles and Ligand Architectures in Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a valuable substrate for these transformations. nih.gov The most common catalytic cycle for palladium-catalyzed cross-coupling reactions involves a sequence of oxidative addition, transmetalation, and reductive elimination. uwindsor.camdpi.com
The General Catalytic Cycle:
Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the aryl halide (this compound) to a low-valent metal center, usually a Pd(0) complex. uwindsor.ca This step involves the cleavage of the carbon-iodine bond and the formation of a new organometallic species, an arylpalladium(II) halide.
Transmetalation: The organopalladium(II) intermediate then undergoes transmetalation with an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound). d-nb.info In this step, the organic group from the organometallic reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple and are eliminated as the final product. uwindsor.ca This step regenerates the low-valent palladium catalyst, which can then re-enter the catalytic cycle.
An alternative pathway involves the initial formation of an organopalladate(0) intermediate through transmetalation, followed by oxidative addition. d-nb.info
Role of Ligands:
The choice of ligand is crucial for the success and efficiency of cross-coupling reactions. nih.gov Ligands coordinate to the metal center and modulate its electronic and steric properties, thereby influencing the rates of the individual steps in the catalytic cycle. nih.gov For instance, bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can promote the oxidative addition and reductive elimination steps. nih.gov The architecture of the ligand can also influence the stability of the catalyst and prevent side reactions. d-nb.info
The table below highlights common ligand types used in cross-coupling reactions:
| Ligand Type | Key Features | Examples |
| Phosphines | Tunable steric and electronic properties. nih.gov | Triphenylphosphine, Buchwald-type biarylphosphines. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, often providing high catalyst stability. nih.gov | IPr, IMes. nih.gov |
| Quinoline-based ligands | Can be essential for enabling specific cross-coupling reactions. nih.gov |
In some instances, "ligand-free" conditions have been developed, where the reaction proceeds without the addition of an external ligand. jmchemsci.comrsc.org However, it is often debated whether these reactions are truly ligand-free or if the solvent or other species in the reaction mixture act as ligands.
Computational Reaction Pathway Analysis and Transition State Modeling
Computational chemistry has become an indispensable tool for gaining deep mechanistic insights that are often difficult to obtain experimentally. smu.edunih.gov Density Functional Theory (DFT) calculations, in particular, are widely used to model reaction pathways, characterize transition states, and predict reaction outcomes. nih.govwhiterose.ac.uk
Reaction Pathway Analysis:
Computational methods can be used to map out the potential energy surface (PES) of a reaction. smu.edu By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the identification of the most likely reaction pathway and the determination of the rate-limiting step. smu.edu For complex reactions with multiple possible pathways, computational analysis can help to distinguish between competing mechanisms. rsc.org
Transition State Modeling:
The transition state is a fleeting, high-energy species that represents the energy maximum along the reaction coordinate. smu.edu Characterizing the geometry and energy of the transition state is crucial for understanding the factors that control the reaction rate and selectivity. Computational modeling allows for the detailed examination of transition state structures, providing insights into the bonding and electronic interactions that occur during the bond-breaking and bond-forming processes. nih.gov
For reactions involving this compound, computational studies can be employed to:
Investigate the mechanism of oxidative addition to a metal catalyst.
Model the transition states of transmetalation and reductive elimination steps in cross-coupling reactions.
Analyze the stereoelectronic effects of the iodo and methoxy substituents on the stability of intermediates and transition states. whiterose.ac.uk
Predict the regioselectivity and stereoselectivity of reactions.
The integration of computational modeling with experimental studies provides a powerful approach for a comprehensive understanding of the reactivity of this compound. nih.gov
Comprehensive Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to determine the connectivity of atoms and the spatial relationships between them.
High-Resolution Proton (¹H) NMR Analysis
Carbon-13 (¹³C) NMR and DEPT Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. For 1-Iodo-5-methoxyisoquinoline, with a molecular formula of C₁₀H₈INO, ten distinct carbon signals would be expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms in the isoquinoline (B145761) core and the methoxy (B1213986) group. The carbon atom attached to the iodine (C-1) would be significantly shifted downfield due to the heavy atom effect. The carbon atoms of the methoxy group and those in its vicinity would also show characteristic chemical shifts.
Distortionless Enhancement by Polarization Transfer (DEPT) analysis, a set of experiments (DEPT-45, DEPT-90, and DEPT-135), would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, DEPT experiments would confirm the presence of the methoxy (CH₃) group, the aromatic methine (CH) groups, and the quaternary carbons of the isoquinoline ring. Specific experimental data for these analyses are not available in the public domain literature.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To establish the complete connectivity of the molecule, multi-dimensional NMR techniques are indispensable.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. Cross-peaks in the COSY spectrum would allow for the assignment of protons that are spin-spin coupled, helping to trace the proton network within the isoquinoline ring system.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its corresponding carbon signal, providing unambiguous C-H bond correlations.
Detailed experimental data from these multi-dimensional NMR experiments for this compound are not currently documented in the available scientific literature.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₀H₈INO. epa.govuni.lu The calculated monoisotopic mass for this compound is 284.96506 Da. epa.govuni.lu HRMS analysis would be expected to yield an experimental m/z value that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. Predicted mass spectrometry data for various adducts are available. epa.gov
Table 1: Predicted Mass Spectrometry Data for this compound Adducts epa.gov
| Adduct | Predicted m/z |
| [M+H]⁺ | 285.97234 |
| [M+Na]⁺ | 307.95428 |
| [M-H]⁻ | 283.95778 |
| [M+NH₄]⁺ | 302.99888 |
| [M+K]⁺ | 323.92822 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In a typical MS/MS experiment for this compound, the molecule would first be ionized, most commonly forming a protonated molecule [M+H]⁺. This parent ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.
While specific experimental data for this compound is not available, the fragmentation of isoquinoline alkaloids is generally well-understood. sostie.comscribd.com The fragmentation pathways are influenced by the protonation site, with the nitrogen atom being the most likely location. sostie.com Key fragmentation events often involve the loss of substituents and cleavage of the isoquinoline core. For this compound, expected fragmentation pathways would likely involve:
Loss of Iodine: A primary fragmentation would be the cleavage of the C-I bond, a relatively weak bond, to lose an iodine radical (I•) or a neutral iodine molecule (I₂).
Loss of a Methyl Group: The methoxy group could lose a methyl radical (•CH₃) to form a stable radical cation.
Loss of Carbon Monoxide (CO): Following the loss of the methyl group, the resulting phenoxide-like structure could eject a molecule of carbon monoxide.
Cleavage of the Isoquinoline Ring: The heterocyclic ring system itself can undergo characteristic cleavages, such as a retro-Diels-Alder (RDA) reaction, leading to the formation of smaller, diagnostic ions.
A predicted MS/MS fragmentation pattern for this compound is presented below. It is important to note that these are theoretical predictions and await experimental verification.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss |
| 285.97 ([M+H]⁺) | 158.06 | I |
| 285.97 ([M+H]⁺) | 270.95 | CH₃ |
| 270.95 | 242.95 | CO |
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching and bending). While a specific FT-IR spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on its functional groups.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Aromatic C-H | Stretching | 3100-3000 |
| C-H (in -OCH₃) | Stretching | 2950-2850 |
| C=N (in isoquinoline) | Stretching | ~1620 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-O (aryl ether) | Asymmetric Stretching | 1275-1200 |
| C-O (aryl ether) | Symmetric Stretching | 1075-1020 |
| C-I | Stretching | 600-500 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the energy of the scattered light correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to provide strong signals for the aromatic ring vibrations and the C-I stretch.
Electronic Spectroscopy
Electronic spectroscopy provides information about the electronic structure of a molecule by measuring its absorption and emission of light in the ultraviolet and visible regions.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions. The isoquinoline ring system is a chromophore that absorbs UV light. The presence of the methoxy and iodo substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline due to their electron-donating and perturbing effects on the π-electron system.
Photophysical Properties and Fluorescence Studies
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many isoquinoline derivatives are known to be fluorescent. The fluorescence properties of this compound, including its excitation and emission wavelengths, quantum yield, and fluorescence lifetime, would be influenced by the nature and position of its substituents. The heavy iodine atom could potentially lead to fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, without experimental data, the specific fluorescent behavior of this compound remains unknown.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for predicting molecular geometries, energies, and properties. Studies on related molecules like isoquinoline (B145761) and 8-hydroxyquinoline (B1678124) have utilized DFT with the B3LYP functional to determine optimized geometries and vibrational frequencies. However, no specific DFT calculations for 1-iodo-5-methoxyisoquinoline have been published.
Conformational Analysis and Energy Landscapes
Conformational analysis is employed to identify the most stable three-dimensional arrangements of a molecule and the energy barriers between them. For a molecule like this compound, this would involve analyzing the orientation of the methoxy (B1213986) group relative to the isoquinoline ring system. Such an analysis, typically performed using DFT, would reveal the ground state conformation and any significant rotational isomers. Currently, there is no published conformational analysis or energy landscape data for this compound.
Global and Local Reactivity Descriptors (e.g., Fukui Functions)
Global and local reactivity descriptors derived from DFT are used to predict the reactivity and selectivity of chemical reactions. Fukui functions (f(r)), for instance, identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing changes in electron density. The calculation involves the electron densities of the neutral, anionic (N+1), and cationic (N-1) species. Without specific calculations for this compound, its reactivity profile based on these descriptors remains undetermined.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energetics)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. Analysis of the spatial distribution of these orbitals helps predict how the molecule will interact with other species. This analysis has not been reported for this compound.
Molecular Electrostatic Potential (MEP) Surfaces
A Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the molecule's electron density surface. It is an invaluable tool for predicting intermolecular interactions, as it visualizes the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Negative potential regions (typically colored red) are prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. No MEP surface data is currently available for this compound.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals. It is used to analyze charge transfer, hyperconjugative interactions, and electron delocalization by examining the interactions between filled (donor) and empty (acceptor) orbitals. This method quantifies the stability derived from these interactions, offering deep insight into the molecule's electronic structure. Such an analysis has not been published for this compound.
Ab Initio and Semi-Empirical Methods for Excited State Properties
Ab initio and semi-empirical methods are used to study the behavior of molecules in their electronically excited states, which is crucial for understanding photochemistry and spectroscopy. Methods like Time-Dependent Density Functional Theory (TD-DFT) or Configuration Interaction Singles (CIS) can predict vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). These calculations are essential for interpreting UV-visible absorption spectra and predicting a molecule's photophysical properties. There are no available studies on the excited state properties of this compound.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)
Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, offering valuable data that can aid in experimental characterization. Density Functional Theory (DFT) is a primary method for these predictions.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov Theoretical predictions for ¹H and ¹³C NMR spectra can be made by optimizing the molecule's geometry and then computing the shielding tensors. For this compound, specific shifts are influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, heavy iodine atom. The methoxy group's protons are expected to appear as a singlet in the ¹H NMR spectrum, while the aromatic protons will exhibit complex splitting patterns in the aromatic region. mdpi.com In the ¹³C NMR spectrum, the carbon attached to the iodine atom would show a significant shift due to the heavy atom effect, and the carbon attached to the methoxy group would also be distinct. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational models for similar structures and may vary from experimental results.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~95.0 |
| C3 | ~7.8 | ~145.0 |
| C4 | ~7.5 | ~120.0 |
| C5 | - | ~158.0 |
| C6 | ~7.2 | ~115.0 |
| C7 | ~7.6 | ~130.0 |
| C8 | ~8.1 | ~128.0 |
| C4a | - | ~129.0 |
| C8a | - | ~142.0 |
| -OCH₃ | ~3.9 | ~56.0 |
Vibrational Frequencies: Theoretical infrared (IR) spectroscopy, performed computationally, helps in identifying the characteristic vibrational modes of the molecule. Calculations can predict the frequencies and intensities of stretching, bending, and torsional modes. For this compound, key predicted vibrations would include the C-I stretch at a low frequency, aromatic C-H and C=C stretching, and the characteristic C-O stretching of the methoxy group. nih.gov These theoretical spectra are crucial for interpreting experimental FTIR and Raman data.
UV-Vis Maxima: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic transitions and, consequently, the maximum absorption wavelengths (λ_max) in UV-Vis spectroscopy. tandfonline.com The calculations reveal the energies of transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electronic structure of this compound, with its extended π-system and heteroatoms, is expected to result in absorption bands in the UV or near-UV region.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.com For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with solvent molecules.
Furthermore, MD simulations elucidate the nature of solvent-solute interactions. They can map the distribution of solvent molecules around the isoquinoline core, identifying key interaction sites. For instance, simulations could reveal how water molecules form hydrogen bonds with the nitrogen atom of the isoquinoline ring or interact with the polar methoxy group. This information is vital for understanding solubility, reactivity, and how the solvent environment might influence the molecule's properties and behavior in solution. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold-Based Molecular Interactions
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com QSAR models are extensively used in drug discovery to predict the activity of new compounds and to optimize lead structures. jocpr.com
For the this compound scaffold, a QSAR study would involve compiling a dataset of related isoquinoline derivatives with known biological activities (e.g., anti-tumor or enzyme inhibitory activities). japsonline.comnih.gov The process involves several key steps:
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the series. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (like logP), electronic properties (like dipole moment), and topological indices. jocpr.com
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net
Validation: The model's predictive power is rigorously validated using statistical techniques and external test sets to ensure it is robust and not due to chance correlation. researchgate.net
A hypothetical QSAR model for isoquinoline derivatives might take the form of an equation like: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
By analyzing the descriptors that are most influential in the model, researchers can gain insights into the structural features that are crucial for the desired biological activity. nih.gov For the this compound scaffold, a QSAR study could help in designing new derivatives with enhanced potency by modifying the scaffold with substituents predicted to improve activity.
Table 2: Illustrative Components of a QSAR Model for Isoquinoline Derivatives
| Component | Description | Example |
| Dependent Variable | The biological activity being modeled. | IC₅₀ value against a cancer cell line. |
| Independent Variables | Calculated molecular properties. | Lipophilicity (logP), Molar Refractivity, Dipole Moment. |
| Mathematical Model | The equation relating descriptors to activity. | Linear Regression, Partial Least Squares, Support Vector Machine. |
| Goal | To predict the activity of new, unsynthesized molecules. | Identify which substituents on the isoquinoline ring increase anti-tumor effects. |
Nonlinear Optical (NLO) Property Assessment
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in telecommunications, optical computing, and photonics. nih.gov Organic molecules with extended π-conjugated systems and donor-acceptor groups can possess significant NLO properties. nih.gov
The NLO properties of this compound can be assessed using quantum computational methods, particularly DFT. tandfonline.com Key parameters calculated to evaluate NLO potential include:
Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.
First Hyperpolarizability (β): The primary determinant of second-order NLO activity, such as second-harmonic generation (SHG). rsc.org
Second Hyperpolarizability (γ): Related to third-order NLO effects.
Computational studies on similar heterocyclic systems have shown that the arrangement of electron-donating and electron-accepting groups across a π-system is critical for a large NLO response. nih.govrsc.org In this compound, the methoxy group acts as an electron donor, while the electronegative nitrogen atom and the bulky iodine atom influence the electronic distribution within the conjugated isoquinoline ring system. Calculations of the hyperpolarizability (β) can predict whether the compound is a promising candidate for NLO applications. mdpi.com Comparing the calculated values to a standard NLO material like urea (B33335) is a common practice to benchmark the potential of a new compound. rsc.org
Table 3: Illustrative NLO Properties (Theoretical)
| Property | Symbol | Description |
| Dipole Moment | μ | Measures the separation of positive and negative charges. |
| Average Polarizability | α | Indicates the linear response to an electric field. |
| First Hyperpolarizability | β | Quantifies the second-order nonlinear optical response. |
| Second Hyperpolarizability | γ | Quantifies the third-order nonlinear optical response. |
Exploration of 1 Iodo 5 Methoxyisoquinoline As a Research Scaffold for Functional Molecules
Design and Synthesis of Derivatives for Mechanistic Biological Probes (e.g., Tubulin Polymerization Inhibition Studies In Vitro)
The 1-iodo-5-methoxyisoquinoline scaffold is a key component in the creation of derivatives designed as biological probes, particularly for investigating the mechanisms of tubulin polymerization. nih.govuni-muenchen.de Tubulin, a protein crucial for cell structure and division, is a significant target in cancer research. nih.gov Inhibitors of tubulin polymerization can disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis. nih.govnih.gov
The synthesis of these probes often involves a Suzuki coupling reaction, where the iodine atom at the C-1 position of the isoquinoline (B145761) ring is replaced with a substituted phenylboronic ester. chemrxiv.org This method allows for the late-stage diversification of the molecular structure, enabling the introduction of various functional groups to probe interactions with the target protein. chemrxiv.org For instance, derivatives have been designed where the isoquinoline moiety can occupy different positions within the colchicine-binding site of tubulin. chemrxiv.orgnih.gov
In vitro tubulin polymerization assays are employed to evaluate the inhibitory effects of these synthesized compounds. nih.gov These assays typically measure the change in absorbance at 340 nm as tubulin polymerizes into microtubules. nih.gov The results from these studies help in understanding the structure-activity relationship (SAR) and in optimizing the design of more potent inhibitors. nih.gov
Table 1: Selected this compound Derivatives and their Biological Target
| Compound | Target | Application |
|---|---|---|
| IQTub1-5 | Tubulin | Inhibition of tubulin polymerization |
Scaffold Engineering for Enhanced Molecular Recognition and Binding Affinity
The concept of a molecular scaffold is central to the design of new ligand receptors with high affinity and specificity for biological targets. nih.gov The this compound structure serves as a robust scaffold that can be systematically modified to enhance its molecular recognition properties. chemrxiv.orgnih.gov The goal of scaffold engineering is to create a pre-organized structure that presents functional groups in an optimal orientation for binding to a specific protein pocket. mdpi.com
Key strategies for enhancing binding affinity include:
Modification of Substituents: The methoxy (B1213986) group and the iodine atom on the isoquinoline ring can be altered or replaced to explore interactions with different regions of the binding site. For example, replacing the methoxy group with other alkoxy groups or hydrogen bond donors/acceptors can fine-tune the electronic and steric properties of the molecule. mdpi.com
Scaffold Hopping: In some cases, the isoquinoline core itself might be replaced by another heterocyclic system, a strategy known as scaffold hopping, to improve properties like solubility or to explore new binding modes. nih.gov However, such changes can sometimes lead to a decrease in binding affinity, highlighting the importance of the original scaffold. nih.gov
Conformational Locking: Introducing cyclic structures or rigid linkers can reduce the conformational flexibility of the molecule, which can lead to a more favorable entropic contribution to binding.
Computational modeling and X-ray crystallography are invaluable tools in scaffold engineering, providing insights into the binding mode of the ligands and guiding the design of new derivatives with improved affinity. mdpi.com
Development of Prodrug Strategies for Improved Bioavailability of Scaffold-Based Compounds (focus on chemical design)
Prodrug design is a well-established strategy to overcome poor pharmacokinetic properties of drug candidates, such as low aqueous solubility or limited cell permeability. nih.govnih.gov For compounds based on the this compound scaffold, which are often lipophilic, prodrug approaches can significantly enhance their potential for in vivo applications. chemrxiv.org
A common and effective prodrug strategy for phenolic compounds, a class that includes some derivatives of the isoquinoline scaffold, is the introduction of a phosphate (B84403) group. chemrxiv.org This creates a highly water-soluble phosphate prodrug that can be administered intravenously. chemrxiv.org Once in the body, the phosphate group is cleaved by non-specific phosphatases, such as alkaline phosphatase, which are present on the surface of cells. chemrxiv.org This cleavage releases the active, membrane-permeable phenol, allowing it to diffuse across cell membranes and reach its intracellular target. chemrxiv.org
The chemical design of these prodrugs focuses on:
Linker Chemistry: The choice of the linker connecting the phosphate group to the parent molecule is crucial. It must be stable in circulation but readily cleaved at the target site.
Solubility and Stability: The prodrug must have sufficient aqueous solubility for formulation and be stable enough to reach the target tissue before being prematurely activated. frontiersin.org
This approach has been successfully applied to other tubulin inhibitors and represents a viable strategy for improving the bioavailability of potent this compound-based compounds. chemrxiv.org
Applications in Materials Science and Supramolecular Assembly (e.g., as building blocks for BCP-quinolinones)
The unique structural and electronic properties of this compound and its derivatives make them attractive building blocks for materials science and supramolecular chemistry. beilstein-journals.orgmuni.cz Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to create highly ordered, functional architectures. beilstein-journals.orgnih.gov
One notable application is in the synthesis of BCP-quinolinones (bicyclo[1.1.1]pentane-quinolinones). lboro.ac.uklboro.ac.uk BCPs are gaining attention as bioisosteres for aromatic rings in drug design and as components in novel materials. lboro.ac.uk The reaction of 1,3-diiodobicyclo[1.1.1]pentane with quinoline (B57606) derivatives can lead to the formation of BCP-quinolinium salts, which can be further transformed into BCP-quinolinones. lboro.ac.ukacs.org These compounds have potential applications in medicinal chemistry and as functional materials. lboro.ac.uklboro.ac.uk
The iodine atom in this compound can also participate in halogen bonding, a directional non-covalent interaction that can be used to control the assembly of molecules in the solid state. Furthermore, the isoquinoline ring system can engage in π-π stacking interactions, contributing to the stability of supramolecular structures. beilstein-journals.org The ability to form such ordered assemblies opens up possibilities for creating materials with tailored electronic, optical, or recognition properties. muni.cz
Investigation in Catalysis as Ligands or Precatalysts
The nitrogen atom in the isoquinoline ring and the potential for creating pincer-type ligands through further functionalization suggest that derivatives of this compound could serve as ligands in coordination chemistry and catalysis. While this is a less explored area for this specific compound, the broader class of isoquinoline-based ligands has shown utility in various catalytic transformations.
Palladium precatalysts, particularly those developed by Buchwald and others, have revolutionized cross-coupling reactions. sigmaaldrich.comnih.gov These precatalysts often feature bulky, electron-rich phosphine (B1218219) ligands that stabilize the palladium center and promote catalytic activity. sigmaaldrich.com It is conceivable that appropriately designed derivatives of this compound could act as ligands in such systems. The iodine atom provides a convenient point for elaboration into a more complex ligand structure, for instance, through coupling reactions to introduce phosphine or N-heterocyclic carbene (NHC) moieties.
The development of new ligands is crucial for expanding the scope and efficiency of catalytic methods. The rigid isoquinoline scaffold could provide a well-defined coordination environment for a metal center, potentially leading to catalysts with high activity and selectivity. Further research is needed to explore the potential of this compound derivatives as ligands or precatalysts in homogeneous catalysis.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| IQTub1 |
| IQTub2 |
| IQTub3 |
| IQTub4 |
| IQTub5 |
| IQTub8 |
| Bicyclo[1.1.1]pentane |
Q & A
Q. How can researchers address discrepancies in reported melting points for 1-Iodo-5-methoxyisoquinoline?
- Methodological Answer : Calibrate equipment using reference standards (e.g., indium). Compare DSC thermograms across labs to identify polymorphic transitions. Purity assessments via elemental analysis and HPLC-MS rule out contamination .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?
Q. How do researchers reconcile conflicting computational and experimental data on the compound’s electronic properties?
- Methodological Answer : Benchmark DFT functionals (e.g., B3LYP vs. M06-2X) against experimental UV-Vis spectra. Natural bond orbital (NBO) analysis identifies hyperconjugative effects, while cyclic voltammetry validates HOMO-LUMO gaps .
Ethical & Reporting Standards
Q. What ethical considerations apply when publishing synthetic protocols for this compound?
- Methodological Answer : Disclose hazardous steps (e.g., iodination exotherms) with safety protocols. Adhere to FAIR data principles by depositing spectral data in open repositories (e.g., ChemSpider). Cite prior methodologies to avoid redundant claims .
Q. How should researchers document negative results or failed syntheses to aid community progress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
